4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine
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Overview
Description
4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is a heterocyclic compound that features a thiazole ring fused with a thiomorpholine moiety. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is believed to be the S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for polyamine biosynthesis and the control of cellular growth and proliferation .
Mode of Action
It is believed that the compound interacts with its target enzyme, leading to disruption of the methionine salvage pathway . This disruption could potentially lead to a decrease in cellular growth and proliferation .
Biochemical Pathways
this compound affects the methionine salvage pathway, a biochemical pathway that recycles methionine from 5’-methylthioadenosine, the by-product of polyamine biosynthesis . Disruption of this pathway can lead to a decrease in polyamine levels, which are essential for cell growth and proliferation .
Pharmacokinetics
Thiazoles, the class of compounds to which it belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its disruption of the methionine salvage pathway . This disruption could lead to decreased levels of polyamines, which could in turn lead to decreased cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with thiomorpholine under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like chloroform, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: Shares the thiazole ring but lacks the thiomorpholine moiety.
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with a bromine atom instead of a phenyl group.
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Contains a benzamide group in addition to the thiazole ring.
Uniqueness
4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is unique due to the presence of both the thiazole ring and the thiomorpholine moiety, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound features a thiazole ring fused with a thiomorpholine moiety. The presence of sulfur and nitrogen in its structure contributes to its unique pharmacological properties. Thiazole derivatives like this compound are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects .
The biological activity of thiazole derivatives is attributed to their ability to interact with various biological targets. The mechanisms include:
- Antimicrobial Activity : Thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Some studies indicate that thiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. They may also modulate signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
A summary of the antimicrobial activity of this compound is presented in the table below:
Microorganism | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 50 | Chloramphenicol | 25 |
Escherichia coli | 100 | Ciprofloxacin | 50 |
Candida albicans | 75 | Fluconazole | 25 |
Aspergillus niger | 100 | Ketoconazole | 50 |
This data suggests that while the compound exhibits antimicrobial properties, its effectiveness varies across different microorganisms compared to standard reference drugs .
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate notable anticancer effects. For example:
- In vitro studies showed that thiazole derivatives could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- The IC50 values for these compounds ranged from 10 to 30 μM, indicating moderate potency against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound significantly inhibited MRSA growth at concentrations lower than those required for conventional antibiotics .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on colorectal cancer cells. The study found that these compounds triggered apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by various substituents on the thiazole ring and thiomorpholine moiety. Key findings include:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro or halogen substituents) at specific positions on the phenyl ring enhances antimicrobial activity due to increased lipophilicity and better interaction with microbial targets .
- Substituent Positioning : The positioning of substituents on the thiazole ring significantly affects both antibacterial and antifungal activities. Optimal configurations lead to enhanced binding affinity to biological targets .
Properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNIFMSWYIXNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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